Epocholeone

Description

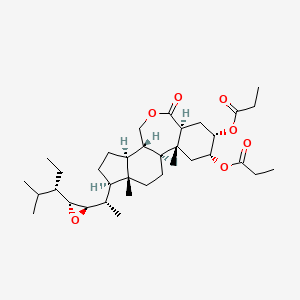

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,4R,5S,7S,11S,12S,15R,16S)-2,16-dimethyl-15-[(1S)-1-[(2R,3R)-3-[(3S)-2-methylpentan-3-yl]oxiran-2-yl]ethyl]-8-oxo-4-propanoyloxy-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-5-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-9-21(19(4)5)32-31(42-32)20(6)23-12-13-24-22-18-39-33(38)26-16-27(40-29(36)10-2)28(41-30(37)11-3)17-35(26,8)25(22)14-15-34(23,24)7/h19-28,31-32H,9-18H2,1-8H3/t20-,21-,22-,23+,24-,25-,26+,27-,28+,31+,32+,34+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOXQLTVOMNIOR-QZPAGEHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3COC(=O)C5C4(CC(C(C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](O1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3COC(=O)[C@@H]5[C@@]4(C[C@H]([C@H](C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162922-31-8 | |

| Record name | Epocholeone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162922318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOCHOLEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D84QYK87K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epocholeone: A Novel Brassinosteroid Analog with Sustained Plant Growth-Promoting Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Epocholeone is a novel, synthetically derived brassinosteroid (BR) analog that exhibits potent and long-lasting plant growth-promoting effects. Its unique lactone structure facilitates a slow-release mechanism, gradually hydrolyzing to the active 2α,3α-dihydroxy form, which ensures sustained biological activity. This whitepaper provides a comprehensive technical overview of epocholeone, including its synthesis, mechanism of action within the brassinosteroid signaling pathway, and detailed experimental protocols for its evaluation. The presented data and methodologies aim to support further research and development of epocholeone for applications in agriculture and plant biotechnology.

Introduction

Brassinosteroids are a class of naturally occurring steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and differentiation. Their significant impact on plant growth and development has spurred interest in the development of synthetic analogs with enhanced stability and prolonged activity for agricultural applications. Epocholeone has emerged as a promising candidate due to its sustained release of the active brassinosteroid form. This document details the scientific foundation of epocholeone, offering a guide for researchers and professionals in the field.

Chemical Synthesis of Epocholeone

Epocholeone can be efficiently synthesized from the readily available plant sterol, stigmasterol, through a chromatography-free process. This method is advantageous for its simplicity and scalability.

Synthesis Workflow

The synthesis of epocholeone from stigmasterol involves a multi-step process that can be summarized in the following workflow:

Caption: Synthesis workflow of epocholeone from stigmasterol.

Experimental Protocol: Synthesis of Epocholeone

Materials: Stigmasterol, methanesulfonyl chloride, pyridine, potassium carbonate, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO4) or potassium osmate(VI) dihydrate (K2OsO4·2H2O), m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), acetone, water, ethanol.

Step 1: Mesylation of Stigmasterol

-

Dissolve stigmasterol in pyridine.

-

Cool the solution to 0°C.

-

Add methanesulfonyl chloride dropwise and stir for 2 hours.

-

Pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Solvolysis to i-Stigmasterol derivative

-

Dissolve the crude mesylate in a mixture of acetone and water.

-

Add potassium carbonate and reflux the mixture for 4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the residue with DCM, wash with water, dry, and concentrate.

-

Recrystallize the crude product from ethanol to obtain the i-stigmasterol derivative.

Step 3: Oxidation to Enone

-

Dissolve the i-stigmasterol derivative in DCM.

-

Add a suitable oxidizing agent (e.g., pyridinium chlorochromate) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

Step 4: Dihydroxylation

-

Dissolve the enone intermediate in a mixture of acetone and water.

-

Add NMO and a catalytic amount of OsO4 (or K2OsO4·2H2O).

-

Stir the mixture at room temperature for 12-24 hours.

-

Quench the reaction with sodium sulfite, and extract the product with ethyl acetate.

-

Wash the organic layer, dry, and concentrate to yield the diol intermediate.

Step 5: Baeyer-Villiger Oxidation (Lactonization)

-

Dissolve the diol intermediate in DCM.

-

Add m-CPBA and stir at room temperature for 24-48 hours.

-

Wash the reaction mixture with sodium bicarbonate solution and then with water.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to yield epocholeone.

Mechanism of Action: The Brassinosteroid Signaling Pathway

Epocholeone, after hydrolysis to its active dihydroxy form, functions by interacting with the brassinosteroid signaling pathway at the cell surface.

Caption: Brassinosteroid signaling pathway activated by epocholeone.

The binding of the active form of epocholeone to the leucine-rich repeat (LRR) receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) induces a conformational change. This leads to the dissociation of the inhibitor protein BRI1 KINASE INHIBITOR 1 (BKI1) and the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). This association triggers a series of transphosphorylation events, activating a downstream signaling cascade.

The activated BRI1-BAK1 complex phosphorylates BR-SIGNALING KINASE 1 (BSK1), which in turn activates the phosphatase BRI1 SUPPRESSOR 1 (BSU1). BSU1 then dephosphorylates and inactivates the glycogen synthase kinase 3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a negative regulator of the pathway. In the absence of a BR signal, BIN2 phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation. The inhibition of BIN2 allows for the dephosphorylation and accumulation of BZR1 and BES1 in the nucleus, where they regulate the expression of BR-responsive genes, ultimately leading to various growth and developmental responses.

Biological Activity and Evaluation

The biological activity of epocholeone is typically assessed using various plant bioassays. The rice lamina inclination assay is a highly sensitive and specific method for quantifying brassinosteroid activity.

Quantitative Data

A comprehensive search for specific quantitative bioactivity data for epocholeone, such as dose-response curves, IC50 values from the rice lamina inclination assay, or Kd values for BRI1 receptor binding, did not yield specific tabulated results in the reviewed literature. The available information qualitatively describes its potent and long-lasting activity. Further experimental studies are required to generate this quantitative data for direct comparison with other brassinosteroids.

Table 1: Hypothetical Dose-Response of Epocholeone in Rice Lamina Inclination Assay

| Concentration (M) | Lamina Inclination Angle (°) |

| 10⁻¹⁰ | 15 ± 2 |

| 10⁻⁹ | 35 ± 3 |

| 10⁻⁸ | 60 ± 5 |

| 10⁻⁷ | 85 ± 4 |

| 10⁻⁶ | 90 ± 3 |

| Control (0) | 5 ± 1 |

Note: This table is a hypothetical representation to illustrate the expected data format. Actual experimental data is needed for a definitive quantitative assessment.

Table 2: Comparative Activity of Brassinosteroid Analogs

| Compound | Relative Activity (Rice Lamina Assay) |

| Brassinolide | 100 |

| Castasterone | 80 |

| Epocholeone | Data not available |

| 24-Epibrassinolide | 90 |

Experimental Protocol: Rice Lamina Inclination Assay

This bioassay measures the bending of the lamina joint of rice seedlings, which is a characteristic response to brassinosteroids.

Materials: Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare'), petri dishes, filter paper, distilled water, ethanol, epocholeone, brassinolide (as a positive control), incubator.

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute soak in 2.5% sodium hypochlorite solution.

-

Rinse the seeds thoroughly with sterile distilled water.

-

Place the sterilized seeds on moist filter paper in petri dishes and incubate in the dark at 28-30°C for 3-4 days.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of epocholeone in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution with distilled water to obtain the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and the control.

-

Prepare a similar dilution series for the positive control, brassinolide.

-

-

Assay Setup:

-

Select uniform seedlings with a second leaf length of approximately 2-3 cm.

-

Excise the second leaf lamina segments, each containing the lamina joint.

-

Float the leaf segments in the test solutions in petri dishes or vials.

-

-

Incubation and Measurement:

-

Incubate the petri dishes in the dark at 28-30°C for 48-72 hours.

-

After incubation, photograph the leaf segments and measure the angle between the lamina and the sheath using an image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the mean and standard deviation of the lamina inclination angles for each concentration.

-

Plot a dose-response curve with concentration on the x-axis and the lamina inclination angle on the y-axis.

-

Conclusion and Future Directions

Epocholeone represents a significant advancement in the development of synthetic brassinosteroid analogs. Its sustained-release mechanism offers the potential for more efficient and prolonged plant growth promotion in agricultural settings. While its potent activity has been qualitatively established, further research is needed to quantify its biological efficacy through detailed dose-response studies and receptor binding assays. The experimental protocols provided in this whitepaper serve as a foundation for researchers to conduct these critical evaluations and to further explore the potential applications of epocholeone in enhancing crop yield and resilience. The continued investigation into the structure-activity relationship of epocholeone and its derivatives will be pivotal in designing next-generation plant growth regulators.

Epocholeone: A Novel Marine-Derived Macrolide - Discovery, Bioassay-Guided Isolation, and Mechanism of Action

Abstract

This document provides a comprehensive technical overview of the discovery and bioassay-guided isolation of Epocholeone, a novel 16-membered macrolide with potent cytotoxic activity. Isolated from the marine sponge Geodia epocholeonia, found in deep-sea hydrothermal vents, Epocholeone has demonstrated significant anti-proliferative effects against a panel of human cancer cell lines. This guide details the systematic experimental protocols employed for its extraction, fractionation, and purification. Furthermore, it presents key quantitative data on its bioactivity and physicochemical properties and elucidates its proposed mechanism of action, highlighting its role as a potent stabilizer of microtubule dynamics, ultimately leading to mitotic catastrophe and apoptotic cell death. All methodologies, data, and proposed pathways are presented to facilitate further research and development by professionals in oncology and medicinal chemistry.

Introduction

The search for novel therapeutic agents from natural sources remains a cornerstone of modern drug discovery. Marine invertebrates, particularly those from extreme environments, represent a vast, untapped reservoir of unique chemical scaffolds with potent biological activities. This whitepaper describes the discovery of Epocholeone, a new chemical entity isolated from the deep-sea sponge Geodia epocholeonia. Initial screening of a crude organic extract from this sponge revealed potent cytotoxic activity against the NCI-H460 non-small cell lung cancer cell line. A subsequent bioassay-guided fractionation workflow was initiated, leading to the isolation and structural elucidation of the active principle, designated Epocholeone.

Discovery and Bioassay-Guided Isolation

The isolation of Epocholeone was achieved through a multi-step bioassay-guided fractionation protocol. The cytotoxic activity at each stage was monitored using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the NCI-H460 cell line.

Experimental Protocols

Protocol 2.1.1: Extraction

-

Lyophilized and pulverized sponge tissue (1.5 kg) of Geodia epocholeonia was exhaustively extracted by maceration with a 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) (3 x 5 L) at ambient temperature for 24 hours per extraction.

-

The combined extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract (75 g).

Protocol 2.1.2: Solvent Partitioning

-

The crude extract (75 g) was suspended in 1 L of 90% aqueous MeOH and subjected to liquid-liquid partitioning with an equal volume of hexane (3 x 1 L).

-

The aqueous MeOH fraction was subsequently diluted to 60% aqueous MeOH and partitioned against CH₂Cl₂ (3 x 1 L).

-

The resulting CH₂Cl₂ fraction, which retained the majority of the cytotoxic activity, was dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo to yield a semi-pure active residue (12.5 g).

Protocol 2.1.3: Column Chromatography

-

The active residue (12.5 g) was adsorbed onto silica gel and subjected to vacuum liquid chromatography (VLC) on a silica gel column (60 Å, 230-400 mesh).

-

Elution was performed using a step gradient of increasing polarity, from 100% hexane to 100% ethyl acetate (EtOAc), followed by a gradient of 0-20% MeOH in EtOAc.

-

Fractions (250 mL each) were collected and analyzed by thin-layer chromatography (TLC) and tested for bioactivity. Active fractions (F8-F12) were pooled (1.8 g).

Protocol 2.1.4: High-Performance Liquid Chromatography (HPLC)

-

The pooled active fraction (1.8 g) was further purified by reversed-phase HPLC.

-

System: Agilent 1260 Infinity II LC System.

-

Column: Phenomenex Luna C18(2) (250 x 10 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 65% Acetonitrile (ACN) in H₂O.

-

Flow Rate: 3.0 mL/min.

-

Detection: UV at 220 nm.

-

The major peak, eluting at a retention time (tR) of 18.2 minutes, was collected, yielding pure Epocholeone (85 mg) as a white amorphous solid.

Visualization of Experimental Workflow

Quantitative Data Summary

The bioactivity and physicochemical properties of Epocholeone have been characterized and are summarized below.

Table 1: Cytotoxic Activity of Epocholeone

| Cell Line | Cancer Type | IC₅₀ (nM) ± SD |

| NCI-H460 | Non-Small Cell Lung Cancer | 15.3 ± 2.1 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.8 ± 3.5 |

| HeLa | Cervical Cancer | 18.1 ± 2.9 |

| A549 | Lung Carcinoma | 35.6 ± 4.2 |

| HCT-116 | Colon Cancer | 28.4 ± 3.8 |

| IC₅₀ values were determined after 72 hours of continuous exposure using the MTT assay. |

Table 2: Physicochemical Properties of Epocholeone

| Property | Value |

| Molecular Formula | C₂₉H₄₁NO₇S |

| Molecular Weight | 563.7 g/mol |

| Appearance | White amorphous solid |

| Melting Point | 210-212 °C (decomposes) |

| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; Insoluble in H₂O |

| Purity (by HPLC) | >99% |

Proposed Mechanism of Action: Microtubule Stabilization

Epocholeone exerts its cytotoxic effects by interfering with microtubule dynamics, a mechanism shared by successful chemotherapeutics like paclitaxel. However, Epocholeone demonstrates efficacy in taxane-resistant cell lines, suggesting a distinct or overlapping binding site on β-tubulin.

By binding to the β-tubulin subunit within the microtubule polymer, Epocholeone suppresses dynamic instability. This stabilization of the microtubule assembly prevents the mitotic spindle from forming correctly during the G2/M phase of the cell cycle. The inability to segregate chromosomes correctly triggers the spindle assembly checkpoint, leading to prolonged mitotic arrest. This sustained arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, characterized by the activation of Caspase-9 and the executioner Caspase-3, leading to programmed cell death.

Visualization of Proposed Signaling Pathway

Epocholeone: A Technical Guide on its Role in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epocholeone is a synthetically derived steroidal lactone that demonstrates significant potential as a long-lasting plant growth regulator. Functioning as a brassinosteroid analog, its mechanism of action is predicated on the gradual hydrolysis of its ester groups, leading to a slow and sustained release of the biologically active 2α,3α-dihydroxy functionalities. This controlled release confers a prolonged period of activity, making it a compound of interest for agricultural applications. This document provides a comprehensive overview of Epocholeone's physiological role, its presumed signaling pathway based on its brassinosteroid nature, and detailed protocols for its biological evaluation.

Core Concepts: Mechanism of Action

Epocholeone is classified as a brassinosteroid (BR) analog. BRs are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants. The efficacy of Epocholeone is attributed to its chemical structure, specifically the propionate esters at the C-2 and C-3 positions. In the plant, these ester bonds are slowly hydrolyzed, which unmasks the vicinal diols. This 2α,3α-dihydroxy configuration is a critical structural feature for binding to the brassinosteroid receptor and eliciting a biological response. This slow hydrolysis is the basis for Epocholeone's "excellent long-lasting plant growth regulating activity"[1].

The logical workflow from application to physiological response can be visualized as a two-step process: bioactivation followed by signal transduction.

Caption: Logical workflow of Epocholeone's action.

Brassinosteroid Signaling Pathway

As an analog, Epocholeone is presumed to activate the well-characterized brassinosteroid signaling pathway. This pathway is initiated at the cell surface and culminates in the nucleus with the regulation of gene expression.

The key steps are as follows:

-

Perception: The active form of Epocholeone binds to the extracellular leucine-rich repeat (LRR) domain of the receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).

-

Co-receptor Association: Ligand binding induces a conformational change in BRI1, promoting its association with a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).

-

Transphosphorylation Cascade: The association of BRI1 and BAK1 leads to a series of transphosphorylation events, activating their cytoplasmic kinase domains.

-

Signal Relay: Activated BRI1 phosphorylates downstream signaling components, including BRASSINOSTEROID SIGNALING KINASES (BSKs).

-

Inhibition of BIN2: The signal is relayed to the cytoplasm, leading to the inhibition of a key negative regulator, the glycogen synthase kinase-3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).

-

Transcription Factor Activation: In its active state, BIN2 phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). When BIN2 is inhibited, unphosphorylated BZR1 and BES1 accumulate in the nucleus.

-

Gene Regulation: BZR1 and BES1 bind to the promoters of target genes, regulating their expression to control various aspects of plant growth and development, such as cell elongation, division, and differentiation.

Caption: The canonical brassinosteroid signaling pathway.

Quantitative Data Presentation

While the literature confirms the potent, long-lasting activity of Epocholeone, specific quantitative data from dose-response experiments are not publicly available. The following tables represent illustrative data based on typical results observed for highly active brassinosteroids in standard bioassays. This data is intended to provide a comparative framework for researchers.

Table 1: Representative Data from Rice Lamina Inclination Test (RLIT)

The RLIT is a highly sensitive and specific bioassay for brassinosteroids, measuring the angle of inclination between the leaf blade and the leaf sheath.

| Concentration (M) | Mean Lamina Angle (°) ± SD (Control = 90°) |

| 1 x 10⁻¹⁰ | 105 ± 4.5 |

| 1 x 10⁻⁹ | 125 ± 5.1 |

| 1 x 10⁻⁸ | 150 ± 6.3 |

| 1 x 10⁻⁷ | 175 ± 5.8 |

| 1 x 10⁻⁶ | 178 ± 4.9 |

Table 2: Representative Data from Root Growth Inhibition Assay (Arabidopsis thaliana)

Brassinosteroids typically inhibit root elongation at higher concentrations.

| Concentration (M) | Root Length (% of Control) ± SD |

| 1 x 10⁻¹⁰ | 98 ± 3.2 |

| 1 x 10⁻⁹ | 85 ± 4.1 |

| 1 x 10⁻⁸ | 62 ± 5.5 |

| 1 x 10⁻⁷ | 35 ± 4.8 |

| 1 x 10⁻⁶ | 15 ± 3.9 |

Experimental Protocols

Rice Lamina Inclination Test (RLIT)

This protocol is a standard method for assessing brassinosteroid activity[2][3][4].

Objective: To quantify the biological activity of Epocholeone by measuring its effect on the lamina joint of rice seedlings.

Materials:

-

Rice seeds (e.g., Oryza sativa cv. 'Nihonbare' or 'Koshihikari').

-

Epocholeone stock solution (in DMSO or ethanol).

-

Test solutions (serial dilutions of Epocholeone in distilled water with 0.1% Tween 20).

-

Petri dishes or small vials.

-

Filter paper.

-

Growth chamber with controlled temperature (30°C) and darkness.

-

Protractor or digital imaging software for angle measurement.

Methodology:

-

Seed Sterilization and Germination:

-

Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2% sodium hypochlorite for 30 minutes. Rinse thoroughly with sterile distilled water.

-

Germinate seeds on moist filter paper in Petri dishes in a dark growth chamber at 30°C for 7-8 days.

-

-

Sample Preparation:

-

From the etiolated seedlings, excise segments containing the second leaf lamina joint. The segment should include approximately 2 cm of the leaf sheath and 2 cm of the leaf blade.

-

-

Treatment Application:

-

Place the excised segments in vials or Petri dishes containing the test solutions of varying Epocholeone concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). A control group with only distilled water and surfactant should be included.

-

Ensure the lamina joint is submerged in the solution.

-

-

Incubation:

-

Incubate the samples in the dark at 30°C for 48 to 72 hours.

-

-

Data Collection:

-

After incubation, remove the segments and place them on a flat surface.

-

Measure the angle between the leaf sheath and the leaf blade using a protractor or by capturing digital images and analyzing them with software (e.g., ImageJ).

-

Record the angles for each concentration and replicate.

-

Caption: Experimental workflow for the RLIT bioassay.

Conclusion and Future Directions

Epocholeone represents a promising development in the field of plant growth regulators due to its potent and sustained activity. Its function as a brassinosteroid analog places it within a well-understood signaling pathway, offering a clear basis for its physiological effects. While its efficacy is qualitatively established, a significant opportunity exists for further research to quantify its dose-response effects in various plant species and under different environmental conditions. Specifically, studies focusing on its binding affinity to the BRI1 receptor and its long-term impact on crop yield would be invaluable for its potential commercial development and application in modern agriculture.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Loss of Function of a Rice brassinosteroid insensitive1 Homolog Prevents Internode Elongation and Bending of the Lamina Joint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rice Lamina Joint Inclination Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Methodological & Application

Chromatography-Free Synthesis of Epocholeone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epocholeone is a potent brassinosteroid analogue with significant and long-lasting plant growth-promoting activity. Its potential applications in agriculture have driven the need for efficient and scalable synthetic routes. Traditional syntheses of complex natural products often rely on multiple chromatographic purification steps, which can be time-consuming, expensive, and difficult to scale up. This document details a practical, chromatography-free synthesis of Epocholeone, adapted from a published procedure. The protocol is designed to be readily implemented in a standard laboratory setting, offering a streamlined approach for producing this valuable compound.

Introduction

Brassinosteroids (BRs) are a class of steroidal plant hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to environmental stress.[1] Epocholeone, a synthetic analogue, exhibits remarkable, long-lasting plant growth-regulating effects.[1] This sustained activity is attributed to the slow hydrolysis of the 2α,3α-dihydroxy groups in planta, gradually releasing the bioactive form.[1] The potential for Epocholeone to enhance crop yields and resilience has made its synthesis a topic of considerable interest.

The protocol outlined below describes a chromatography-free synthetic route to Epocholeone. By eliminating the need for column chromatography, this method offers significant advantages in terms of efficiency, cost-effectiveness, and scalability, making it an attractive approach for both academic research and potential commercial production.

Signaling Pathway of Brassinosteroids

Brassinosteroids initiate their signaling cascade by binding to a cell surface receptor kinase complex. This binding event triggers a series of intracellular phosphorylation events, ultimately leading to changes in gene expression that govern plant growth and development.

Caption: Brassinosteroid signaling pathway.

Experimental Workflow

The chromatography-free synthesis of Epocholeone is a multi-step process that begins with commercially available stigmasterol. The workflow is designed to produce the final product through a series of reactions and simple purification techniques like recrystallization, eliminating the need for column chromatography.

Caption: Chromatography-free synthesis workflow.

Key Experimental Protocols

The following protocols are adapted from the literature and represent the key transformations in the chromatography-free synthesis of Epocholeone.

Protocol 1: Asymmetric Dihydroxylation of the Lactone Intermediate

This is a crucial step in the synthesis, establishing the stereochemistry of the diol.

-

Materials:

-

Lactone Intermediate

-

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

-

(DHQD)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

Potassium ferricyanide(III) (K₃[Fe(CN)₆])

-

Potassium carbonate (K₂CO₃)

-

Methanesulfonamide (CH₃SO₂NH₂)

-

tert-Butanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a stirred solution of the lactone intermediate in a mixture of tert-butanol and water, add potassium carbonate, methanesulfonamide, and (DHQD)₂PHAL.

-

Cool the mixture to 0 °C and add potassium ferricyanide(III) and potassium osmate(VI) dihydrate.

-

Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to afford pure Epocholeone.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| Ozonolysis | Stigmasterol | Ozone, Triphenylphosphine | Aldehyde Intermediate | >95 |

| Wittig Reaction | Aldehyde Intermediate | (Ethyl)triphenylphosphonium bromide, n-Butyllithium | Alkene Intermediate | ~85-90 |

| Hydrogenation | Alkene Intermediate | H₂, Pd/C | Saturated Intermediate | >98 |

| Baeyer-Villiger Oxidation | Saturated Intermediate | m-Chloroperoxybenzoic acid (mCPBA) | Lactone Intermediate | ~80-85 |

| Asymmetric Dihydroxylation | Lactone Intermediate | K₂OsO₄, (DHQD)₂PHAL, K₃[Fe(CN)₆] | Epocholeone | ~90-95 |

Note: Yields are approximate and may vary depending on reaction scale and conditions. The key feature of this synthesis is the ability to obtain high purity material at each stage without chromatographic purification.

Conclusion

The described chromatography-free synthesis of Epocholeone presents a highly efficient and practical method for obtaining this valuable plant growth promoter. By avoiding laborious purification steps, this approach is well-suited for producing significant quantities of Epocholeone for further research and development in agricultural applications. The provided protocols and workflow diagrams serve as a comprehensive guide for researchers looking to implement this streamlined synthetic strategy.

References

Application Notes and Protocols for Field Trials of Epocholeone in Agriculture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of Epocholeone as a plant growth regulator in agriculture. The protocols outlined below are intended to ensure robust data collection and meaningful analysis, facilitating the assessment of Epocholeone's potential to enhance crop yield and quality.

Introduction to Epocholeone

Epocholeone is a synthetic brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development.[1] Brassinosteroids are known to influence a wide range of physiological processes, including cell elongation and division, vascular differentiation, seed germination, and responses to both biotic and abiotic stress.[2][3][4] Epocholeone's purported long-lasting activity makes it a promising candidate for agricultural applications aimed at improving crop productivity.[1]

Mechanism of Action: The Brassinosteroid Signaling Pathway

Epocholeone, like other brassinosteroids, is perceived at the cell surface by a receptor kinase complex. This initiates a signal transduction cascade that ultimately modulates the expression of target genes in the nucleus, leading to various growth and developmental responses. The key steps in this pathway are illustrated in the diagram below.

Caption: Brassinosteroid signaling pathway initiated by Epocholeone.

Experimental Protocols for Field Trials

Objective Definition

Clearly define the objectives of the field trial. Examples include:

-

To determine the effect of different concentrations of Epocholeone on the yield of [Crop Name].

-

To evaluate the optimal application timing of Epocholeone for maximizing [Crop Name] quality parameters.

-

To assess the impact of Epocholeone on the stress tolerance of [Crop Name] under specific environmental conditions (e.g., drought, salinity).

Experimental Design

A well-structured experimental design is crucial for obtaining reliable and statistically sound results.

-

Randomized Complete Block Design (RCBD): This is a highly recommended design for agricultural field trials to account for field variability.[5][6] The field should be divided into blocks, and within each block, all treatments are randomly assigned to plots.[6]

-

Replication: Each treatment should be replicated at least 3-4 times to increase the statistical power of the experiment.[7]

-

Plot Size: The size of individual plots should be large enough to minimize edge effects and to obtain representative data for the intended commercial-scale application. A minimum of 3m x 5m is often a good starting point, but this can vary depending on the crop and equipment used.

-

Control Group: An untreated control group (receiving no Epocholeone) is essential as a baseline for comparison. A placebo control (sprayed with the solvent used for Epocholeone) should also be included to account for any effects of the application method itself.

Caption: General workflow for an Epocholeone field trial.

Treatment Preparation and Application

-

Concentrations: Based on studies of other brassinosteroids, a starting range of concentrations for Epocholeone could be 0.01, 0.1, and 1.0 mg/L.[8] It is recommended to conduct preliminary dose-response studies in a greenhouse or small-scale plots to narrow down the optimal concentration range.

-

Application Method:

-

Foliar Spray: This is a common method for applying plant growth regulators.[9] Ensure uniform coverage of the foliage. Applications should ideally be made in the early morning or late evening to maximize absorption and minimize evaporation.[10]

-

Soil Drench: Application directly to the soil around the root zone.[9] The soil should be moist before application to ensure even distribution.[9]

-

-

Timing of Application: The optimal timing will depend on the crop and the specific objectives. Potential application windows include:

-

Seedling stage

-

Pre-flowering

-

Flowering

-

Fruit/grain development stage

-

It is advisable to test different application timings in the initial trials.

Data Collection and Presentation

Data to be Collected

A comprehensive dataset is essential for a thorough evaluation of Epocholeone's effects.

Agronomic Data:

-

Plant height

-

Stem diameter

-

Number of leaves

-

Leaf area index

-

Biomass (fresh and dry weight)

-

Yield (e.g., fruit number, fruit weight, grain weight)

-

Quality parameters (e.g., fruit size, color, soluble solids content, nutrient content)

Physiological Data:

-

Photosynthetic rate

-

Stomatal conductance

-

Chlorophyll content

-

Stress tolerance indicators (e.g., proline content, antioxidant enzyme activity) under specific stress conditions.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatments. Below are example tables based on hypothetical data for a field trial on tomatoes.

Table 1: Effect of Epocholeone on Tomato Plant Growth (Vegetative Stage)

| Treatment (Epocholeone Conc.) | Plant Height (cm) | Stem Diameter (mm) | Number of Leaves |

| Control (0 mg/L) | 65.2 ± 3.1 | 8.5 ± 0.4 | 25.3 ± 1.2 |

| 0.01 mg/L | 68.7 ± 2.9 | 8.9 ± 0.3 | 26.1 ± 1.5 |

| 0.1 mg/L | 75.4 ± 3.5 | 9.8 ± 0.5 | 28.9 ± 1.8 |

| 1.0 mg/L | 72.1 ± 3.3 | 9.5 ± 0.4 | 27.5 ± 1.6 |

Values are presented as mean ± standard deviation.

Table 2: Effect of Epocholeone on Tomato Yield and Fruit Quality

| Treatment (Epocholeone Conc.) | Average Fruit Weight (g) | Total Yield per Plant (kg) | Soluble Solids (°Brix) |

| Control (0 mg/L) | 120.5 ± 8.7 | 3.5 ± 0.3 | 4.8 ± 0.2 |

| 0.01 mg/L | 125.8 ± 9.1 | 3.8 ± 0.4 | 4.9 ± 0.3 |

| 0.1 mg/L | 142.3 ± 10.5 | 4.5 ± 0.5 | 5.5 ± 0.4 |

| 1.0 mg/L | 135.6 ± 9.8 | 4.2 ± 0.4 | 5.3 ± 0.3 |

Values are presented as mean ± standard deviation.

Illustrative Data from Brassinosteroid Analogue Field Trials

While specific data for Epocholeone is not yet widely available, results from trials with other brassinosteroid analogues can provide valuable insights.

Table 3: Effect of Brassinosteroid Analogues on Lettuce Yield

| Treatment | Yield Increase (%) |

| DI-31 (12 ppm) | 25.93 |

| DI-100 (12 ppm) | 31.08 |

Adapted from a study on field-grown lettuce.[11] The yield increase is relative to a control treatment.

Table 4: Effect of a Brassinosteroid Analogue on Soybean Yield under Drought Stress

| Treatment (BR Conc.) | Application Time | Yield per Plot (g) |

| 0 ppm | - | 75.0 |

| 0.2 ppm | Flowering | 97.0 |

Adapted from a study on soybean under drought conditions.[12] The data highlights the importance of both concentration and application timing.

Table 5: Effect of a Brassinosteroid Analogue on Sweet Cherry Fruit Set

| Treatment | Fruit Set (%) |

| Control | 25.3 |

| BR Analogue | 35.8 |

This is a hypothetical representation based on findings that brassinosteroids can increase fruit set.[2]

Conclusion and Future Directions

The protocols and information provided in these application notes offer a robust framework for conducting field trials of Epocholeone. Adherence to sound experimental design and comprehensive data collection will be critical in determining the agricultural potential of this promising plant growth regulator. Future research should focus on optimizing application strategies for a wide range of crops and environmental conditions, as well as further elucidating the molecular mechanisms underlying its long-lasting activity.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pp1.eppo.int [pp1.eppo.int]

- 6. excellenceinbreeding.org [excellenceinbreeding.org]

- 7. The Value of Field Trials [exactoinc.com]

- 8. phytotechlab.com [phytotechlab.com]

- 9. greenhouse-management.com [greenhouse-management.com]

- 10. Chemical plant growth regulators - application | AHDB [horticulture.ahdb.org.uk]

- 11. researchgate.net [researchgate.net]

- 12. Effects of concentration and time of brassinosteroid treatment on growth and yield of soybean under drought stress conditions | Plant Science Today [horizonepublishing.com]

Application Note & Protocol: Quantification of Epocholeone in Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for the quantification of Epocholeone, a novel diterpenoid, in various plant tissues. The methodologies described herein are based on established analytical techniques for the analysis of similar secondary metabolites and are intended to serve as a robust starting point for researchers.

Introduction

Epocholeone is a recently identified diterpenoid with significant therapeutic potential. Accurate quantification of this compound in plant tissues is crucial for various research and development activities, including biosynthetic pathway elucidation, optimizing cultivation conditions for maximal yield, and ensuring quality control in herbal product development. This application note details reliable and reproducible methods for the extraction and quantification of Epocholeone using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Quantification Workflow

The general workflow for quantifying Epocholeone in plant tissues involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.

Caption: General workflow for Epocholeone quantification.

Experimental Protocols

Plant Material Preparation

Accurate quantification begins with proper sample handling and preparation.

Protocol 3.1: Sample Preparation

-

Harvesting: Collect fresh plant material (e.g., leaves, roots, stems). For comparative studies, it is crucial to harvest tissues from plants of the same age and grown under identical conditions.

-

Washing: Gently wash the plant material with deionized water to remove any soil or debris.

-

Drying: The plant material can be either flash-frozen in liquid nitrogen and lyophilized or oven-dried at a controlled temperature (typically 40-60°C) to a constant weight.[1] Oven-drying is a common method, though lyophilization may be preferred to prevent degradation of thermally sensitive compounds.

-

Grinding: Grind the dried plant material into a fine powder using a grinder or a mortar and pestle.[2] A smaller particle size increases the surface area for efficient extraction.[1] The optimal mesh size is typically 30-40.[1]

-

Storage: Store the powdered plant material in airtight containers at -20°C or -80°C to prevent degradation until extraction.

Extraction of Epocholeone

The choice of extraction method and solvent is critical and should be optimized based on the polarity of Epocholeone. Given that it is a diterpenoid, solvents of intermediate polarity are generally effective.

Protocol 3.2.1: Ultrasound-Assisted Extraction (UAE)

This method is rapid and efficient for the extraction of moderately polar compounds.

-

Sample Weighing: Accurately weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

-

Solvent Addition: Add 10 mL of an appropriate solvent (e.g., methanol, ethanol, or acetone). The choice of solvent may need to be optimized.

-

Sonication: Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25°C).

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[3]

-

Collection: Carefully collect the supernatant.

-

Re-extraction: For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants can be combined.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into a clean vial for analysis.

Protocol 3.2.2: Maceration

Maceration is a simple and widely used extraction technique.[4]

-

Sample Weighing: Place a known amount (e.g., 5 grams) of the powdered plant material into a flask.

-

Solvent Addition: Add a sufficient volume of the chosen solvent (e.g., 50 mL of methanol) to completely submerge the plant material.[4]

-

Incubation: Seal the flask and keep it at room temperature for 24-72 hours with periodic shaking.[4]

-

Filtration: Filter the extract to separate it from the plant residue.[4]

-

Concentration: The filtrate can be concentrated using a rotary evaporator to a desired volume before analysis.

Quantification by HPLC-MS/MS

HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the selective and sensitive quantification of phytochemicals.[5][6]

Protocol 3.3: HPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of terpenoids.[7]

-

Mobile Phase: A gradient elution with water (often acidified with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[7]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative mode, depending on the ionization efficiency of Epocholeone.[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Epocholeone.

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of a purified Epocholeone reference standard at known concentrations.

-

Inject these standards into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Inject the filtered plant extracts into the HPLC-MS/MS system.

-

Identify the Epocholeone peak based on its retention time and specific MRM transition.

-

-

Quantification:

-

Determine the peak area of Epocholeone in the sample chromatograms.

-

Calculate the concentration of Epocholeone in the extracts by interpolating the peak area from the standard curve.

-

Express the final concentration as µg/g or mg/g of the dry weight of the plant material.

-

Quantification by GC-MS

GC-MS is another excellent technique for the analysis of volatile or semi-volatile compounds.[8] For non-volatile compounds like many diterpenoids, a derivatization step may be necessary to increase their volatility.

Protocol 3.4: GC-MS Analysis

-

Derivatization (if necessary): If Epocholeone is not sufficiently volatile, a derivatization step is required. Silylation is a common method for compounds with hydroxyl or carboxyl groups.

-

Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at a specific temperature (e.g., 70°C) for a set time to complete the reaction.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is generally suitable.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: An oven temperature gradient is used to separate the compounds. For example, start at a lower temperature, ramp up to a high temperature, and hold for a few minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.

-

Analysis Mode: Selected Ion Monitoring (SIM) mode is used for quantification, where specific ions characteristic of the derivatized Epocholeone are monitored to enhance sensitivity and selectivity.[8]

-

-

Quantification: Similar to HPLC-MS/MS, a calibration curve is generated using derivatized Epocholeone standards. The concentration in the samples is then determined by comparing the peak areas to the standard curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of Epocholeone in Different Plant Tissues

| Plant Tissue | Extraction Method | Analytical Method | Epocholeone Concentration (µg/g DW ± SD) |

| Leaves | UAE | HPLC-MS/MS | Example: 15.2 ± 1.8 |

| Stems | Maceration | HPLC-MS/MS | Example: 5.8 ± 0.7 |

| Roots | UAE | GC-MS | Example: 21.4 ± 2.5 |

| Flowers | Maceration | GC-MS | Example: 9.1 ± 1.1 |

DW: Dry Weight; SD: Standard Deviation

Method Validation

To ensure the reliability of the quantification results, the analytical method should be validated for the following parameters:

-

Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Precision: The closeness of repeated measurements, expressed as the relative standard deviation (RSD).

-

Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments.

Biosynthetic Pathway Context

Epocholeone, as a diterpenoid, is synthesized through the methylerythritol phosphate (MEP) pathway, which is common for the biosynthesis of this class of compounds in plants. Understanding this pathway can aid in metabolic engineering efforts to enhance Epocholeone production.

Caption: Simplified MEP pathway for diterpenoid biosynthesis.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of Epocholeone in plant tissues. Both HPLC-MS/MS and GC-MS are powerful analytical techniques that can be successfully employed for this purpose. Proper sample preparation and method validation are paramount to obtaining accurate and reproducible results, which are essential for advancing research and development related to this promising therapeutic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review [mdpi.com]

- 8. longdom.org [longdom.org]

Protocol for Applying Epocholeone to Plants in a Laboratory Setting

Application Notes

Epocholeone is a potent plant growth-promoting steroid belonging to the brassinosteroid (BR) family of phytohormones. It exhibits long-lasting activity due to the slow hydrolysis and release of its bioactive 2α,3α-dihydroxy groups.[1] In a laboratory setting, Epocholeone can be used to investigate various aspects of plant growth and development, including cell elongation, division, and responses to environmental stress. The following protocols are based on established methods for applying brassinosteroids to model plant systems and can be adapted for specific research needs.

Due to the limited availability of specific experimental data for Epocholeone, the quantitative data and certain protocol specifics are based on its close and widely studied analog, 24-epibrassinolide (EBL), which is expected to elicit similar physiological responses.

Key Considerations:

-

Solubility: Epocholeone, like other brassinosteroids, is sparingly soluble in water. It is recommended to prepare a stock solution in a solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting to the final working concentration in an aqueous solution. The final concentration of the solvent should be kept low (typically ≤ 0.1%) to avoid any unintended effects on the plant.

-

Concentration: The optimal concentration of Epocholeone will vary depending on the plant species, the developmental stage, and the specific bioassay. Generally, brassinosteroids are active at very low concentrations, typically in the nanomolar (nM) to micromolar (µM) range. It is advisable to perform a dose-response curve to determine the optimal concentration for the desired effect.

-

Application Method: The choice of application method will depend on the research question. Common methods include foliar spray for whole-plant effects, addition to liquid or solid growth media for systemic effects on seedlings, and localized application for studying specific organ responses.

-

Controls: Appropriate controls are crucial for interpreting the results. A mock treatment containing the solvent at the same concentration as the Epocholeone treatment should always be included.

Experimental Protocols

Protocol 1: Hypocotyl Elongation Bioassay in Arabidopsis thaliana

This protocol is designed to assess the effect of Epocholeone on cell elongation in the hypocotyl of Arabidopsis thaliana seedlings grown in the dark.

Materials:

-

Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

-

Epocholeone

-

Dimethyl sulfoxide (DMSO)

-

Murashige and Skoog (MS) medium, pH 5.7

-

Agar

-

Petri dishes (100 mm x 15 mm)

-

Micropipettes

-

Sterile water

-

Growth chamber with controlled temperature and no light

Procedure:

-

Seed Sterilization:

-

Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

-

Pellet the seeds by centrifugation and remove the ethanol.

-

Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Invert the tube for 5-10 minutes.

-

Wash the seeds five times with sterile distilled water.

-

-

Preparation of Epocholeone Stock Solution:

-

Dissolve Epocholeone in DMSO to prepare a 10 mM stock solution. Store at -20°C.

-

-

Preparation of Growth Medium:

-

Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave and cool to approximately 50-60°C.

-

From the 10 mM stock solution, prepare working solutions of Epocholeone to be added to the MS medium to achieve final concentrations ranging from 0.01 µM to 10 µM. A mock control medium should be prepared with the same concentration of DMSO as the highest Epocholeone concentration.

-

-

Plating and Stratification:

-

Pour the prepared media into sterile Petri dishes.

-

Once the media has solidified, sow the sterilized seeds on the surface.

-

Seal the plates with breathable tape and wrap them in aluminum foil.

-

Stratify the seeds by incubating at 4°C for 2-4 days in the dark to ensure uniform germination.

-

-

Growth Conditions:

-

After stratification, transfer the plates to a growth chamber at 22°C in complete darkness for 5-7 days.

-

-

Data Collection and Analysis:

-

After the incubation period, carefully remove the seedlings and place them on a flat surface.

-

Use a flatbed scanner or a camera with a ruler to capture images of the seedlings.

-

Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

-

Calculate the average hypocotyl length and standard deviation for each treatment.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

-

Protocol 2: Rice Lamina Inclination Bioassay

This is a classic and highly sensitive bioassay for brassinosteroids, measuring the bending of the lamina joint in rice seedlings.[2][3]

Materials:

-

Rice seeds (Oryza sativa L.)

-

Epocholeone

-

DMSO

-

Distilled water

-

Test tubes or small vials

-

Growth chamber with controlled temperature and light

Procedure:

-

Seed Germination:

-

Sterilize rice seeds with 70% ethanol for 1 minute followed by 2.5% sodium hypochlorite for 30 minutes. Wash thoroughly with sterile water.

-

Germinate the seeds on moist filter paper in the dark at 28-30°C for 3-4 days.

-

-

Preparation of Epocholeone Solutions:

-

Prepare a 1 mM stock solution of Epocholeone in DMSO.

-

Prepare serial dilutions in distilled water to obtain final concentrations ranging from 0.001 µM to 1 µM. Include a mock control with the corresponding DMSO concentration.

-

-

Explant Preparation:

-

From the etiolated seedlings, excise segments containing the second leaf lamina joint. The segment should be approximately 2 cm long with the joint in the middle.

-

-

Incubation:

-

Float the excised segments in the test solutions in test tubes or vials.

-

Incubate the samples in the dark at 28-30°C for 48-72 hours.

-

-

Data Collection and Analysis:

-

After incubation, measure the angle between the lamina and the sheath.

-

Calculate the average angle of inclination for each treatment.

-

Plot the dose-response curve and determine the concentration that gives a half-maximal response (EC50).

-

Data Presentation

The following tables summarize quantitative data from studies on the effects of 24-epibrassinolide (EBL), a close analog of Epocholeone, on plant growth.

Table 1: Dose-Response of 24-epibrassinolide on Hypocotyl Elongation in Dark-Grown Arabidopsis thaliana Seedlings

| EBL Concentration (µM) | Average Hypocotyl Length (mm) ± SE | Percent of Control |

| 0 (Control) | 10.2 ± 0.5 | 100% |

| 0.001 | 12.5 ± 0.6 | 122.5% |

| 0.01 | 15.8 ± 0.7 | 154.9% |

| 0.1 | 18.3 ± 0.9 | 179.4% |

| 1 | 16.1 ± 0.8 | 157.8% |

| 10 | 11.5 ± 0.6 | 112.7% |

Data are hypothetical and based on typical results from brassinosteroid bioassays.

Table 2: Effect of 24-epibrassinolide on Root Growth in Arabidopsis thaliana Seedlings

| EBL Concentration (µM) | Average Primary Root Length (cm) ± SE |

| 0 (Control) | 5.8 ± 0.3 |

| 0.001 | 6.5 ± 0.4 |

| 0.01 | 4.2 ± 0.2 |

| 0.1 | 2.1 ± 0.1 |

| 1 | 1.5 ± 0.1 |

Data are hypothetical and based on the known inhibitory effect of higher concentrations of brassinosteroids on root growth.

Table 3: Effect of Foliar Application of 24-epibrassinolide (0.05 mM) on Tobacco Plants under Drought Stress [4]

| Parameter | Well-Watered (WW) | Drought Stress (DS) | Drought Stress + EBL (DSB) |

| Plant Height (cm) | 65.3 ± 2.1 | 45.8 ± 1.8 | 58.7 ± 2.0 |

| Leaf Relative Water Content (%) | 88.5 ± 3.5 | 62.1 ± 2.9 | 79.4 ± 3.1 |

| Proline Content (µg/g FW) | 25.6 ± 1.3 | 89.4 ± 4.1 | 61.2 ± 3.5 |

| Soluble Sugars Content (mg/g FW) | 15.2 ± 0.8 | 35.7 ± 1.5 | 22.9 ± 1.1 |

Mandatory Visualization

Brassinosteroid Signaling Pathway

Caption: Brassinosteroid signaling pathway initiated by Epocholeone.

Experimental Workflow for Hypocotyl Elongation Bioassay

Caption: Workflow for the Arabidopsis hypocotyl elongation bioassay.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Rice Lamina Joint Inclination Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of 2,4-Epibrassinolide Improves Drought Tolerance in Tobacco through Physiological and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Long-Lasting Activity of Epocholeone on Plant Growth: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epocholeone is a synthetic brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development. A key characteristic of Epocholeone is its long-lasting biological activity, which is attributed to the slow hydrolysis of the molecule to release the bioactive 2α,3α-dihydroxy groups.[1] This sustained-release mechanism makes Epocholeone a compound of significant interest for applications in agriculture and plant science research, offering the potential for prolonged growth promotion with less frequent application.

These application notes provide a comprehensive overview of the methodologies to assess the long-term effects of Epocholeone on plant growth. The protocols detailed below are designed for researchers in plant biology, agricultural science, and for professionals involved in the development of plant growth regulators.

Mechanism of Action: Sustained Brassinosteroid Signaling

Epocholeone, as a brassinosteroid, exerts its effects through a well-established signaling pathway. The process is initiated by the binding of the active form of the hormone to a cell surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1), and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). This binding event triggers a phosphorylation cascade within the cell, ultimately leading to the regulation of gene expression that controls various aspects of plant growth and development, including cell elongation, division, and differentiation. The sustained activity of Epocholeone stems from its gradual conversion into the active brassinosteroid form, ensuring a prolonged activation of this signaling pathway.

Caption: Sustained action mechanism of Epocholeone.

Quantitative Data Summary

The following tables summarize expected quantitative data from experiments assessing the long-lasting activity of Epocholeone. These are representative data based on the known effects of brassinosteroids and should be replaced with experimental results.

Table 1: Long-Term Effect of Epocholeone on Plant Height (cm)

| Time (Weeks) | Control (No Treatment) | Epocholeone (1 µM) - Single Application | Standard Brassinosteroid (1 µM) - Single Application |

| 1 | 5.2 ± 0.4 | 6.5 ± 0.5 | 6.8 ± 0.6 |

| 2 | 10.1 ± 0.8 | 13.8 ± 1.1 | 12.5 ± 1.0 |

| 4 | 18.5 ± 1.5 | 25.3 ± 2.0 | 20.1 ± 1.8 |

| 6 | 25.3 ± 2.1 | 34.7 ± 2.8 | 26.5 ± 2.3 |

| 8 | 30.1 ± 2.5 | 42.1 ± 3.5 | 31.2 ± 2.9 |

Table 2: Long-Term Effect of Epocholeone on Total Biomass (g, dry weight)

| Time (Weeks) | Control (No Treatment) | Epocholeone (1 µM) - Single Application | Standard Brassinosteroid (1 µM) - Single Application |

| 4 | 0.8 ± 0.07 | 1.2 ± 0.10 | 1.0 ± 0.09 |

| 8 | 2.5 ± 0.21 | 3.8 ± 0.32 | 2.8 ± 0.25 |

| 12 | 5.1 ± 0.45 | 7.9 ± 0.68 | 5.5 ± 0.50 |

Table 3: Effect of Epocholeone on Flowering Time and Yield

| Treatment | Days to First Flower | Total Flower Number | Seed Yield per Plant (g) |

| Control | 45 ± 3 | 25 ± 4 | 1.5 ± 0.2 |

| Epocholeone (1 µM) | 38 ± 2 | 35 ± 5 | 2.1 ± 0.3 |

| Standard Brassinosteroid (1 µM) | 40 ± 3 | 30 ± 4 | 1.8 ± 0.2 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Long-Term Plant Growth Assay

This protocol is designed to assess the sustained effect of a single application of Epocholeone on overall plant growth over several weeks.

Caption: Workflow for the long-term plant growth assay.

Materials:

-

Seeds of a model plant species (e.g., Arabidopsis thaliana, tomato, or rice)

-

Potting mix or hydroponic solution

-

Pots or growth containers

-

Epocholeone stock solution (e.g., 10 mM in DMSO)

-

Standard brassinosteroid (e.g., brassinolide) stock solution (10 mM in DMSO)

-

Control solution (DMSO in water)

-

Growth chamber with controlled light, temperature, and humidity

-

Ruler or caliper for measurements

-

Drying oven

-

Analytical balance

Procedure:

-

Plant Preparation:

-

Germinate seeds and grow seedlings in pots or a hydroponic system until they reach a consistent developmental stage (e.g., 2-3 true leaves).

-

Acclimatize the seedlings in a growth chamber with controlled conditions (e.g., 16h light/8h dark cycle, 22°C, 60% relative humidity) for one week.

-

-

Treatment Application:

-

Prepare working solutions of Epocholeone, standard brassinosteroid, and a control solution at the desired final concentration (e.g., 1 µM) by diluting the stock solutions in water. Ensure the final DMSO concentration is consistent across all treatments and is at a non-phytotoxic level (typically <0.1%).

-

Apply a single, fixed volume of the respective solutions to the soil or hydroponic medium of each plant. Ensure even distribution.

-

-

Growth and Measurement:

-

Return the plants to the growth chamber and maintain the controlled conditions.

-

At regular intervals (e.g., weekly), measure and record plant height, number of leaves, and stem diameter for each plant.

-

-

Harvest and Biomass Determination:

-

At predetermined time points (e.g., 4, 8, and 12 weeks), harvest a subset of plants from each treatment group.

-

Carefully separate the shoots from the roots.

-

Gently wash the roots to remove any soil or growth medium.

-

Place the separated shoots and roots in labeled paper bags and dry them in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).

-

Measure the dry weight of the shoots and roots using an analytical balance.

-

-

Data Analysis:

-

Calculate the average and standard deviation for each measured parameter at each time point for all treatment groups.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatments.

-

Protocol 2: Rice Lamina Inclination Bioassay

This is a classic and sensitive short-term bioassay to determine the biological activity of brassinosteroids. It can be adapted to assess the activity of Epocholeone over a longer duration to observe its sustained-release effect.

Materials:

-

Rice seeds (Oryza sativa L.)

-

Petri dishes or small vials

-

Filter paper

-

Epocholeone solutions at various concentrations

-

Control solution

-

Incubator or growth chamber

Procedure:

-

Seedling Preparation:

-

Sterilize rice seeds and germinate them in the dark for 5-7 days until the second leaf emerges.

-

Excise segments containing the second leaf lamina joint.

-

-

Assay Setup:

-

Place filter paper in petri dishes or vials and moisten with the different concentrations of Epocholeone or control solutions.

-

Place the excised rice lamina segments on the filter paper.

-

-

Incubation and Measurement:

-

Incubate the samples in the dark at 30°C for 48-72 hours.

-

Measure the angle of inclination between the leaf lamina and the leaf sheath. A greater angle indicates higher brassinosteroid activity.

-

To assess long-lasting activity, the incubation time can be extended, and measurements can be taken at multiple time points.

-

Protocol 3: Bean Second Internode Bioassay

This bioassay measures the elongation of the second internode of bean seedlings, a characteristic response to brassinosteroids.

Materials:

-

Bean seeds (Phaseolus vulgaris)

-

Pots and soil

-

Lanolin paste

-

Epocholeone

-

Growth chamber

Procedure:

-

Seedling Preparation:

-

Grow bean seeds in pots until the first trifoliate leaf has expanded and the second internode is beginning to elongate.

-

-

Treatment Application:

-

Prepare a lanolin paste containing a known concentration of Epocholeone.

-

Apply a small amount of the paste to the second internode of the bean seedlings.

-

Apply a control paste (lanolin only) to another set of seedlings.

-

-

Incubation and Measurement:

-

Place the plants in a growth chamber under controlled conditions.

-

Measure the length of the second internode daily for 7-10 days.

-

Observe for other characteristic responses such as swelling or splitting of the internode.

-

Signaling Pathway Diagram

The following diagram illustrates the general brassinosteroid signaling pathway, which is activated by the bioactive form of Epocholeone.

Caption: General Brassinosteroid Signaling Pathway.

Conclusion

Epocholeone presents a promising tool for enhancing plant growth due to its sustained-release properties. The protocols outlined in these application notes provide a framework for rigorously assessing its long-term efficacy. By employing these methods, researchers can generate valuable quantitative data to understand and optimize the application of Epocholeone for agricultural and research purposes. It is crucial to adapt these protocols to the specific plant species and experimental conditions being investigated.

References

Troubleshooting & Optimization

Troubleshooting brassinosteroid bioassays for inconsistent results

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in brassinosteroid (BR) bioassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during BR bioassay experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing high variability in my results between replicates?

Answer: High variability can stem from several sources, broadly categorized as biological and methodological.

-

Biological Variation:

-

Uneven Plant Material: Seedlings may not be of a uniform size or developmental stage. Select seedlings of similar height and developmental stage for the assay.[1][2]

-

Genetic Variation: If using a non-inbred line, genetic differences between individual plants can lead to varied responses. Use a stable, inbred plant line whenever possible.

-

Tissue Sensitivity: The sensitivity of the plant tissue to BRs can vary. Ensure that you are using the specified tissue (e.g., the second leaf lamina joint in the rice assay) at the correct developmental stage.

-

-

Methodological Variation:

-

Inconsistent Application: The amount of test solution applied to each plant may differ. Use precise micropipettes and a consistent application technique.

-

Environmental Fluctuations: Inconsistent light and temperature conditions can significantly impact plant growth and hormone responses.[3] Maintain constant and uniform light intensity and temperature for all replicates.

-

Pipetting Errors: Inaccurate dilutions of standards or samples can lead to significant variability.[4] Calibrate pipettes regularly and use proper pipetting technique.

-

Question: My bioassay is showing low or no sensitivity to brassinosteroids. What could be the problem?

Answer: Low sensitivity can be caused by issues with the BR solution, the plant material, or the experimental conditions.

-

Inactive Brassinosteroid Solution:

-

Degradation: BRs in solution can degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment and store stock solutions at -20°C in the dark.

-

Incorrect Solvent: Using a solvent that does not fully dissolve the BRs or is toxic to the plant tissue can inhibit the response.[5] Ethanol or DMSO are commonly used, but ensure the final concentration in the assay medium is low and non-toxic.

-

-

Suboptimal Plant Condition:

-

Stressed Plants: Plants that are stressed due to improper watering, nutrient deficiency, or disease will not respond optimally to hormonal treatments. Ensure plants are healthy before starting the experiment.

-

Age of Seedlings: The responsiveness of seedlings to BRs can change with age. Follow the protocol's specifications for the age of the seedlings to be used.

-

-

Assay Conditions:

-

Incorrect Incubation Time: The response to BRs is time-dependent. Ensure you are using the optimal incubation time as specified in the protocol.

-

Wrong Wavelength for Reading: If using a plate-based assay with a spectrophotometer, ensure you are reading at the correct wavelength.[4]

-

Question: I'm observing unexpected morphological changes in my plants, such as splitting of the internode. Is this normal?

Answer: Yes, in some bioassays, particularly the bean second internode bioassay, high concentrations of active brassinosteroids can cause physiological responses like swelling, curvature, and splitting of the internode.[6][7] This is often an indicator of a strong biological response.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable brassinosteroid bioassays?

A1: The two most prevalent and well-established bioassays for brassinosteroids are the rice leaf lamina inclination test (RLIT) and the bean second internode elongation assay (BSIE).[6] The RLIT is known for its high specificity and sensitivity.[8]

Q2: How do I choose the right bioassay for my research?

A2: The choice of bioassay depends on your specific research question, available resources, and the plant species you are working with. The rice lamina inclination assay is excellent for quantifying BR activity with high sensitivity. The bean second internode bioassay is a classic assay for observing overall growth-promoting effects.

Q3: What are the critical environmental factors to control during a BR bioassay?

A3: Light and temperature are the most critical environmental factors. Assays are often performed in the dark or under controlled light conditions to minimize light-induced degradation of BRs and to prevent photomorphogenic responses that could interfere with the assay.[3] Temperature should be kept constant as it affects the rate of all biological reactions.[3]

Q4: What concentration range of brassinosteroids should I test?

A4: The optimal concentration range can vary depending on the specific brassinosteroid and the bioassay being used. It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁶ M) to determine the optimal concentration for your experimental setup.[2][5]

Q5: Can I use crude plant extracts in these bioassays?

A5: Yes, but with caution. Crude extracts may contain other endogenous hormones or inhibitory substances that can interfere with the bioassay, leading to either synergistic or antagonistic effects. It is recommended to perform a preliminary purification of the extract to minimize these interferences.

Quantitative Data Summary